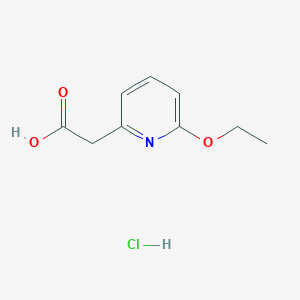

2-(6-Ethoxypyridin-2-yl)acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

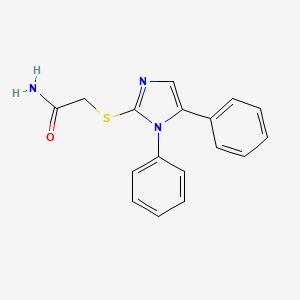

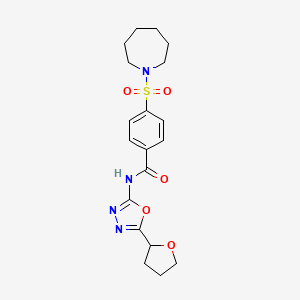

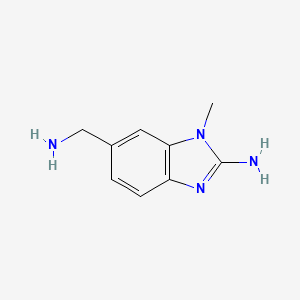

2-(6-Ethoxypyridin-2-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO3 . Its molecular weight is 217.65 . The InChI code for this compound is 1S/C9H11NO3/c1-2-13-8-5-3-4-7 (10-8)6-9 (11)12/h3-5H,2,6H2,1H3, (H,11,12) .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with an ethoxy group at the 6-position and an acetic acid group at the 2-position . The hydrochloride indicates that it is a salt form, which often improves the compound’s solubility in water .Physical and Chemical Properties Analysis

This compound is a powder . It should be stored at a temperature of 4°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the resources I accessed.Applications De Recherche Scientifique

Chiral Auxiliary and Derivatizing Agent

- Chiral Phosphonic Auxiliary : A study explored the use of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid as a chiral phosphonic auxiliary, demonstrating its utility in creating chiral derivatizing agents for amines and alcohols. This compound facilitated the separation of diastereomeric alcohols and amines through 31P NMR spectra, indicating its potential in stereochemical analysis (Majewska, 2019).

Environmental Chemistry

- Alcohol Oxidation System : Research on an environmentally benign TEMPO-catalyzed alcohol oxidation system highlighted the use of recyclable hypervalent iodine(III) reagent in ethyl acetate. This method efficiently oxidized various alcohols to their corresponding carbonyl compounds, showcasing the compound's relevance in green chemistry and organic synthesis (Xiao‐Qiang Li & Chi Zhang, 2009).

Organic Synthesis

- Synthesis of Fluorescent Amino Acids : The hydrochloride of the racemic amino acid (7-hydroxycoumarin-4-yl)ethylglycine, a potential analog or derivative relevant to the synthesis of fluorescent probes in proteins, was developed from (7-hydroxycoumarin-4-yl)acetic acid. This illustrates the compound's application in the synthesis of bioactive and fluorescent molecules (Braun & Dittrich, 2010).

Material Science

- Supramolecular Chemistry : An aqueous solution investigation involving acetic acid and 2-hydroxypyridine led to isolating a trinuclear iron(III) complex. This complex demonstrated the formation of a hydrogen-bonded water tetramer, indicating potential applications in supramolecular chemistry and material science for designing new molecular structures (Supriya et al., 2003).

Bioorganic Chemistry

- Biotransformation of Organophosphorus Compounds : The biotransformation of 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid was studied using bacterial species as biocatalysts. This research shed light on the stereoselective hydrolysis of organophosphorus compounds, relevant for understanding biochemical pathways and synthesizing specific stereoisomers (Majewska, 2015).

Safety and Hazards

While specific safety and hazard information for 2-(6-Ethoxypyridin-2-yl)acetic acid hydrochloride was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using personal protective equipment as required .

Propriétés

IUPAC Name |

2-(6-ethoxypyridin-2-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c1-2-13-8-5-3-4-7(10-8)6-9(11)12;/h3-5H,2,6H2,1H3,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPBEYYOGZWSHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-{[1-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}phenyl)amine](/img/structure/B2608593.png)

![{4-[(3,5-Dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2608600.png)

![ethyl 3-carbamoyl-2-(3-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608604.png)

![5-chloro-2-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2608606.png)

![Tert-butyl N-[(1R,3S)-3-(chlorosulfonylmethyl)cyclopentyl]carbamate](/img/structure/B2608613.png)